

Fominoben Hydrochloride: A Technical Overview of its Molecular Characteristics and Pharmacological Activity

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Compound of Interest

Compound Name: Fominoben

Cat. No.: B1673530

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Introduction

Fominoben hydrochloride is a centrally acting benzanilide derivative that has been investigated for its antitussive and respiratory stimulant properties. This technical guide provides a comprehensive overview of its molecular formula, structure, and known pharmacological activities, with a focus on the experimental data and methodologies that underpin our current understanding of this compound.

Molecular Formula and Structure

Fominoben, in its free base form, is characterized by the molecular formula $C_{21}H_{24}ClN_3O_3$. The hydrochloride salt has the molecular formula $C_{21}H_{25}Cl_2N_3O_3$.^[1] Key identifiers and structural representations are provided below.

Property	Value
Molecular Formula (Base)	C ₂₁ H ₂₄ ClN ₃ O ₃
Molecular Weight (Base)	401.89 g/mol
Molecular Formula (HCl)	C ₂₁ H ₂₅ Cl ₂ N ₃ O ₃
Molecular Weight (HCl)	438.35 g/mol [1]
IUPAC Name	N-[3-chloro-2-({methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}methyl)phenyl]benzamide hydrochloride[1]
CAS Number (HCl)	24600-36-0[1]
SMILES (HCl)	Cl.CN(CC(=O)N1CCOCC1)CC1=C(Cl)C=CC=C1NC(=O)C1=CC=CC=C1[1]
InChI Key (HCl)	ZAOHKACVOFGZOI-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the predicted and experimental physicochemical properties of **Fominoben** is presented in the table below.

Property	Value	Source
Water Solubility	0.0303 mg/mL	ALOGPS (Predicted)[1]
logP	2.96	ALOGPS (Predicted)[1]
pKa (Strongest Basic)	5.55	Chemaxon (Predicted)[1]

Pharmacological Activity and Mechanism of Action

Fominoben hydrochloride exhibits a multi-faceted pharmacological profile, primarily characterized by its antitussive and respiratory stimulant effects. Research also indicates its interaction with the GABA-A receptor complex.

Antitussive Activity

Fominoben is recognized as a centrally acting antitussive agent.^[2] Its efficacy has been evaluated in preclinical models, such as the citric acid-induced cough model in guinea pigs.

Respiratory Stimulant Activity

Studies have demonstrated that **Fominoben** possesses respiratory stimulant properties. In a clinical trial involving patients with chronic obstructive lung disease (COLD), administration of **Fominoben** resulted in a significant increase in arterial O₂ pressure (PaO₂) and a decrease in arterial CO₂ pressure (PaCO₂), suggesting an increase in alveolar ventilation.^[2]

Interaction with GABA-A Receptors

Fominoben has been shown to interact with benzodiazepine binding sites on the GABA-A receptor. This interaction is believed to mediate its anticonvulsant and anxiolytic-like properties.^[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of **Fominoben** hydrochloride.

Table 1: In Vitro Benzodiazepine Receptor Binding Affinity

Assay	Ligand	IC ₅₀ (μM)	Conditions	Reference
Displacement of ³ H-ethyl-beta-carboline-3-carboxylate	Fominoben	4.05 ± 0.10	Rat cortical membranes	^[3]
Displacement of ³ H-ethyl-beta-carboline-3-carboxylate with GABA	Fominoben	2.2 ± 0.05	Rat cortical membranes	^[3]

Table 2: In Vivo Anticonvulsant Activity in Mice

Convulsant	Fominoben Dose (mg/kg)	Effect	Reference
Pentylenetetrazol (50 mg/kg)	50 and 100	Complete protection from seizures	[3]
Pentylenetetrazol (75 mg/kg)	50 and 100	Elevated seizure latency	[3]

Table 3: Effects on Arterial Blood Gases in COPD Patients

Parameter	Treatment Group	Change from Baseline	p-value	Reference
PaO ₂	Fominoben (160 mg, t.i.d. for 2 weeks)	Significant increase	< 0.05	[2]
PaCO ₂	Fominoben (160 mg, t.i.d. for 2 weeks)	Significant decrease	< 0.05	[2]
pH	Fominoben (160 mg, t.i.d. for 2 weeks)	Rise	< 0.05	[2]

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs (General Protocol)

This protocol describes a standard method for evaluating the antitussive effects of a compound.

- Animal Model: Male Hartley guinea pigs are commonly used.[4]
- Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to experimentation.[4]

- Apparatus: A whole-body plethysmography chamber is used to house the animal and is connected to a nebulizer and a recording system to detect coughs.[4]
- Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period (e.g., 5-10 minutes).[4]
- Drug Administration: The test compound (**Fominoben** hydrochloride) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a specified time before the citric acid challenge.[4]
- Data Acquisition: The number of coughs and the latency to the first cough are recorded during and after citric acid exposure.[4]

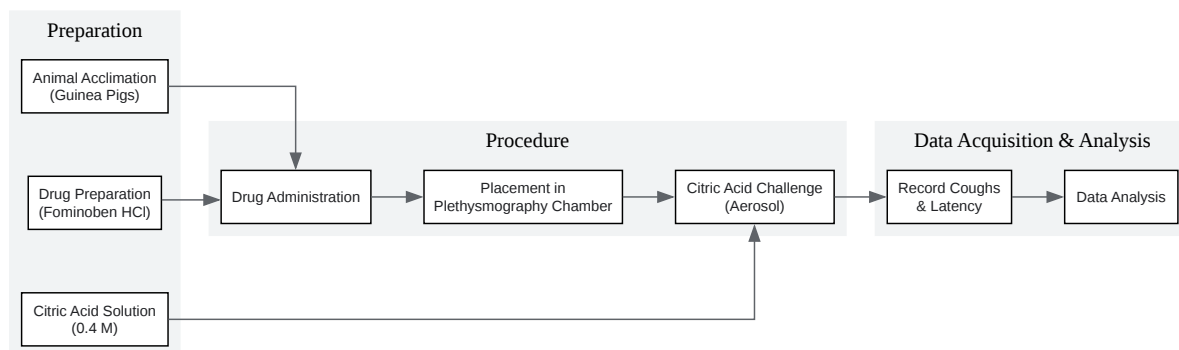
Benzodiazepine Receptor Binding Assay (General Protocol)

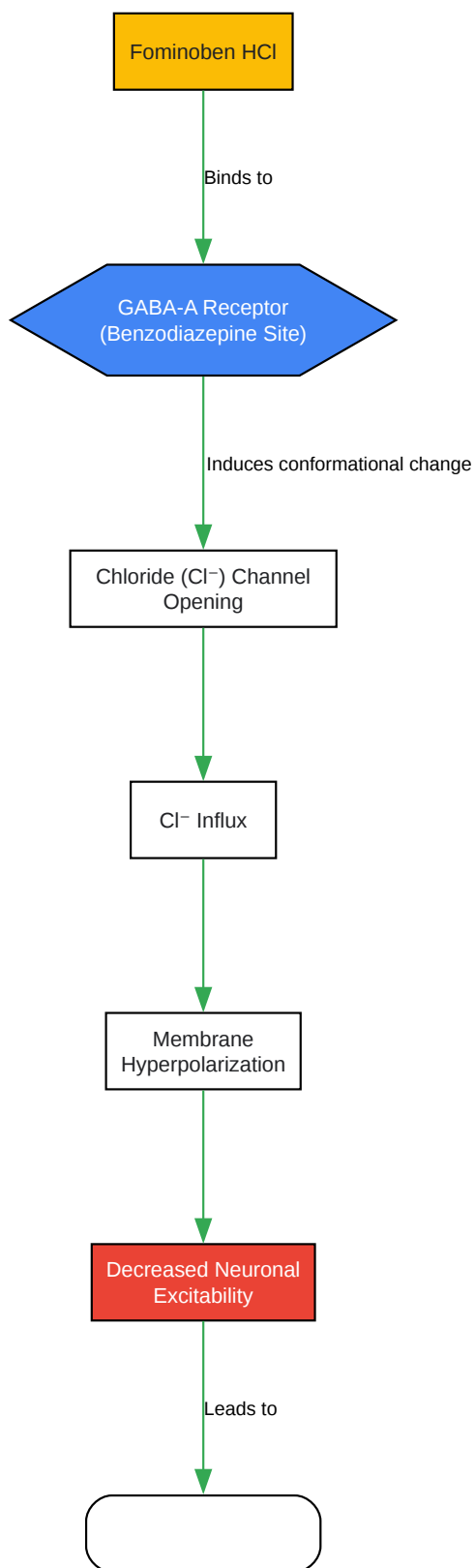
This protocol outlines a general procedure for assessing the binding of a compound to benzodiazepine receptors.

- Tissue Preparation: Rat cortical membranes are prepared as the source of benzodiazepine receptors.
- Radioligand: A radiolabeled ligand, such as ^3H -flunitrazepam or ^3H -ethyl-beta-carboline-3-carboxylate, is used.
- Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (**Fominoben** hydrochloride).
- Separation: Bound and free radioligand are separated by filtration or centrifugation.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: Scatchard analysis is used to determine the binding affinity (IC_{50} or K_i) of the test compound.[3]

Visualizations

Experimental Workflow for Antitussive Assay





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